(3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid
Description
Properties
Molecular Formula |
C7H7BrClNO2S |
|---|---|
Molecular Weight |
284.56 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7BrClNO2S/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)/t4-/m0/s1 |
InChI Key |
QQDOICQSEGVDLA-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(SC(=C1Br)Cl)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid typically involves the following steps:
Bromination and Chlorination: The thiophene ring is first brominated and chlorinated to introduce the bromine and chlorine substituents.
Amination: The brominated and chlorinated thiophene is then subjected to amination to introduce the amino group.
Coupling Reaction: The aminated thiophene is coupled with a suitable propanoic acid derivative to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination reactions followed by amination and coupling reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially leading to dehalogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is distinguished by its thiophene-based halogenated aromatic system , which contrasts with phenyl or indole-based analogs. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Differences and Implications
Aromatic Core :
- The thiophene ring in the target compound introduces sulfur-mediated electronic effects (e.g., resonance stabilization, polarizability) distinct from phenyl rings in analogs . This may enhance interactions with sulfur-binding enzymes or receptors.
- Halogen positions (4-Br, 5-Cl on thiophene vs. 4-Br on phenyl in ) influence steric and electronic properties. The dual halogens in the target compound could increase electrophilicity, affecting reactivity in substitution reactions .
Substituent Effects: Chloro vs. Methoxy Groups: The target’s chloro group is electron-withdrawing, whereas methoxy () is electron-donating. This alters electronic density on the aromatic ring, impacting binding to targets like enzymes or transporters . Amino Group Positioning: The (3S)-amino group in the target contrasts with the (2S)-configuration in . Stereochemistry affects spatial orientation in chiral environments, such as active sites of proteases or amino acid transporters .
Solubility and Bioavailability: While solubility data for the target compound is unavailable, analogs in show solubility in organic solvents (chloroform, methanol). The thiophene core’s hydrophobicity may reduce aqueous solubility compared to phenyl analogs with polar substituents (e.g., -NH₂ in ) .
Research and Application Context
- Medicinal Chemistry: Halogenated thiophenes are less common than phenyl analogs but offer unique pharmacokinetic profiles. For example, the dual halogens in the target compound could improve metabolic stability compared to mono-halogenated analogs .
- Biological Activity: Compounds like those in (indenyl/indolyl derivatives) were synthesized for enzyme inhibition studies.
Biological Activity
(3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C9H10BrClNO2S
- Molecular Weight : 285.54 g/mol
- CAS Number : 2227833-59-0
The biological activity of (3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid is primarily attributed to its interaction with various biological targets. The presence of the amino group allows for hydrogen bonding with proteins, potentially influencing enzyme activity and receptor interactions. The halogenated thiophene moiety may enhance the compound's lipophilicity and binding affinity to lipid membranes, facilitating cellular uptake and interaction with intracellular targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases. The bromine and chlorine substituents may contribute to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Activity
Studies have shown that halogenated organic compounds can exhibit antimicrobial properties. The specific activity of (3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid against various bacterial strains remains to be fully elucidated, but preliminary data suggest potential efficacy against Gram-positive bacteria.
Neuroprotective Effects
Given its structural similarity to known neurotransmitter modulators, this compound may also exhibit neuroprotective effects. Investigations into its ability to inhibit specific enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE), are warranted.
Case Studies and Research Findings
- Inhibition of Acetylcholinesterase :
- Antioxidant Studies :
- Antimicrobial Testing :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What established synthetic routes are available for (3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step strategies, including thiophene ring functionalization, amino group introduction, and chiral resolution. For example:
Thiophene Halogenation : Bromine and chlorine are introduced via electrophilic substitution or transition-metal catalysis. Reaction temperatures (e.g., 0–25°C) and solvent polarity (e.g., DCM vs. THF) critically affect regioselectivity .
Chiral Center Formation : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution ensures stereochemical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
